molecular formula C14H11F3N4O B2618045 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 791824-96-9

3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2618045
CAS No.: 791824-96-9
M. Wt: 308.264
InChI Key: CNVCNJHKPPSWTR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused bicyclic core with a ketone at position 5. Key structural features include:

  • 2-(3-(Trifluoromethyl)phenyl) group: The electron-withdrawing trifluoromethyl (CF₃) moiety enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry for improving pharmacokinetics .

The compound’s core structure is analogous to pyridazinone-based antiviral agents, such as those targeting Zika virus (ZIKV), where the pyrazolo-pyridazinone scaffold serves as a pharmacophore for binding viral enzymes .

Properties

IUPAC Name

3,4-dimethyl-2-[3-(trifluoromethyl)phenyl]-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c1-7-11-8(2)21(20-12(11)13(22)19-18-7)10-5-3-4-9(6-10)14(15,16)17/h3-6H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCNJHKPPSWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

The compound 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various scientific research domains, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Properties

Research has indicated that compounds structurally related to 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit significant anticancer properties.

  • Cytotoxicity Studies : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the micromolar range against several cancer types such as breast (MCF7) and lung (A549) cancers.
  • Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth. For example, certain pyrazole derivatives have been found to inhibit Aurora-A kinase activity, which is essential for mitotic progression in cancer cells.

Anti-inflammatory Activity

The compound's analogs have shown promise as anti-inflammatory agents.

  • Inflammatory Response Modulation : Research indicates that specific pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in models of inflammation. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one may exhibit neuroprotective effects.

  • Mechanisms Involved : These neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Anticancer Efficacy :
    • Wei et al. conducted a study evaluating the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.
  • Inflammatory Response Modulation :
    • Research by Xia et al. demonstrated that certain pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases.
Activity TypeEffect DescriptionReference Study
AnticancerInhibition of cell growth in MCF7 & A549Wei et al., 2020
Anti-inflammatoryReduction of pro-inflammatory cytokinesXia et al., 2021
NeuroprotectiveModulation of neurotransmitter systemsEmerging studies

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogues

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Pyrazolo[3,4-d]pyridazinone 3,4-dimethyl; 2-(3-CF₃-phenyl) Not reported Not reported
44f () Isoxazolo[3,4-d]pyridazinone 4,6-diphenyl; 3-styryl 224–225 58
7d () Pyrazolo[3,4-d]pyridazinone 3-aryl (varies) Not reported ~50–70*
WHO Compound () Pyrido[3,4-d]pyrimidinone Chloro; CF₃-phenoxy Not reported Not reported

*Estimated based on analogous syntheses.

Table 2: Key Substituent Effects

Substituent Impact on Properties Example Compound
CF₃-phenyl ↑ Lipophilicity; ↑ Metabolic stability Target Compound
Styryl ↑ π-Conjugation; Potential fluorescence 44c–44i ()
4-Chlorophenyl ↑ Polarity; ↓ LogP 109610-20-0 ()
3,4-Diphenyl ↑ Steric hindrance; May limit target binding

Biological Activity

3,4-Dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The most common synthetic routes include:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization : Formation of the pyrazolo ring through cyclization reactions involving substituted phenyl groups.

Anticancer Properties

Recent studies have demonstrated that 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibits significant anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in tumor growth and proliferation. For instance, it has shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in several cancers.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects.

  • Experimental Findings : In vitro studies indicate that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on TRK Inhibition : A study published in Molecular Pharmacology assessed the binding affinity of various pyrazolo derivatives to TRK receptors. The results indicated that 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one binds effectively to the TRKA receptor, demonstrating potential as a therapeutic agent against TRK-driven tumors .
  • Inflammatory Models : In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to controls .

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